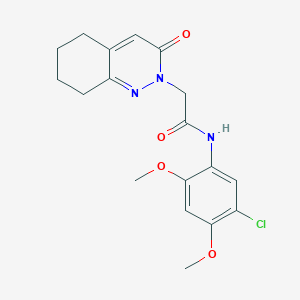
N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4/c1-25-15-9-16(26-2)14(8-12(15)19)20-17(23)10-22-18(24)7-11-5-3-4-6-13(11)21-22/h7-9H,3-6,10H2,1-2H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNIYKCXHPPVRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CN2C(=O)C=C3CCCCC3=N2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings in various contexts.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 335.76 g/mol |
| Density | 1.5 g/cm³ |
| Boiling Point | 428.9 °C |
| Melting Point | Not Available |
Anticancer Activity
Recent studies have shown that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of acetamides have been tested against various cancer cell lines including A549 (lung adenocarcinoma) and MCF-7 (breast cancer).
In vitro studies demonstrated that compounds structurally related to this compound exhibited cytotoxic effects on cancer cells while showing lower toxicity to normal cells. The mechanism of action is believed to involve the induction of apoptosis and the disruption of cell cycle progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it may possess activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Research findings suggest that the presence of the chloro and dimethoxy groups enhances its interaction with bacterial cell membranes, leading to increased permeability and cell lysis.
Case Studies
-
Anticancer Efficacy :
- A study conducted on a series of acetamide derivatives found that those with the tetrahydrocinnoline moiety showed enhanced anticancer activity against A549 cells compared to standard chemotherapeutic agents like cisplatin .
- The compound was subjected to MTT assays where it reduced cell viability significantly at concentrations above 50 µM.
- Antimicrobial Screening :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


